N'-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide
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Overview
Description
N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a sulfonyl group, a nitro group, and a chloro group attached to a phenyl ring, along with an oxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with N-methyloxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for precise control over reaction parameters, reducing the risk of thermal runaway and improving yield and purity. The use of automated systems and advanced monitoring techniques further optimizes the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
Substitution: Formation of N’-(4-substituted-3-nitrophenyl)sulfonyl-N-methyloxamide derivatives.
Reduction: Formation of N’-(4-chloro-3-aminophenyl)sulfonyl-N-methyloxamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chloro-3-nitrophenyl)sulfonyl-N-ethyloxamide
- N’-(4-chloro-3-nitrophenyl)sulfonyl-N-propyloxamide
- N’-(4-chloro-3-nitrophenyl)sulfonyl-N-butoxyoxamide
Uniqueness
N’-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyloxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
N'-(4-chloro-3-nitrophenyl)sulfonyl-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O6S/c1-11-8(14)9(15)12-20(18,19)5-2-3-6(10)7(4-5)13(16)17/h2-4H,1H3,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZMVAIYCLRSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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